N-(3-((5-chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
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Properties
IUPAC Name |
N-[3-(5-chloro-2-hydroxyanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O3S/c1-25-10-12(9-20-25)29(27,28)24-18-17(21-13-4-2-3-5-14(13)22-18)23-15-8-11(19)6-7-16(15)26/h2-10,26H,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKOFODBELEMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-((5-chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential pharmacological applications. The compound's structure includes a quinoxaline moiety, a pyrazole ring, and a sulfonamide group, which are known to contribute to various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The molecular formula of the compound is , with a molecular weight of 430.9 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrazole derivatives. For instance, compounds with structural similarities have shown significant activity against various pathogens. In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating their potential as effective antimicrobial agents .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively documented. For example, compounds featuring similar structural motifs have been tested against multiple cancer cell lines, including MCF7 and A549. These studies revealed that some derivatives could inhibit cell proliferation effectively, with IC50 values indicating substantial cytotoxicity. For instance, one derivative showed an IC50 of 3.79 µM against MCF7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF7 | 3.79 |
| 2 | A549 | 26 |
| 3 | Hep-2 | 3.25 |
The mechanisms underlying the biological activities of this compound may involve inhibition of key enzymes and pathways associated with cancer and microbial resistance. For example, similar compounds have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cell growth and survival .
Case Studies
In a notable study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities in vitro. One compound demonstrated potent anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in a concentration-dependent manner .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C18H15ClN6O3S and a molecular weight of 430.9 g/mol. Its structure features a pyrazole ring, which is known for its pharmacological properties, combined with a sulfonamide group that enhances its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of pyrazole, including N-(3-((5-chloro-2-hydroxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, were evaluated for their effectiveness against various pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Highly active against Staphylococcus aureus and Staphylococcus epidermidis |
| 4a | Varies | Synergistic effects with Ciprofloxacin and Ketoconazole |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents, particularly in combating resistant strains of bacteria .
Anticancer Properties
The anticancer activity of pyrazole derivatives has been well-documented. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including liver (HepG2) and cervical (HeLa) cancers.
| Cell Line | Growth Inhibition (%) |
|---|---|
| HepG2 | 54.25% |
| HeLa | 38.44% |
This selective toxicity towards cancer cells while sparing normal fibroblasts indicates its potential as a targeted cancer therapy .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are linked to its ability to inhibit key signaling pathways involved in inflammation. Pyrazole derivatives have been shown to modulate the activity of enzymes like COX and various kinases associated with inflammatory responses.
Case Study: Inhibition of TNF-alpha Release
In vitro studies demonstrated that certain pyrazole derivatives significantly inhibited the release of TNF-alpha, a cytokine involved in systemic inflammation, suggesting their utility in treating inflammatory diseases .
Q & A
Q. How can machine learning models enhance the prediction of this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
